molecular formula C5H8O B11743047 Bicyclo[1.1.0]butan-1-ylmethanol

Bicyclo[1.1.0]butan-1-ylmethanol

Cat. No.: B11743047
M. Wt: 84.12 g/mol
InChI Key: QGFJQJCTRJWABB-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butan-1-ylmethanol is a unique organic compound characterized by its highly strained bicyclic structure. This compound consists of a bicyclo[1.1.0]butane core with a methanol group attached to one of the bridgehead carbons. The inherent strain in the bicyclic system makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butan-1-ylmethanol typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead position. One common method is the cyclization of a suitable precursor, such as a cyclopropane or cyclobutane derivative, under specific conditions. For example, the reaction of 5,5,10,10-tetrachlorodispiro[3.1.3.1]decane with lithium or sodium in methyl or tert-butyl alcohol can yield bicyclo[1.1.0]butanedi(spirocyclobutane) in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to the specialized nature of the compound. the principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.0]butan-1-ylmethanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Bicyclo[1.1.0]butan-1-ylmethanal or bicyclo[1.1.0]butan-1-ylmethanoic acid.

    Reduction: Bicyclo[1.1.0]butan-1-ylmethane.

    Substitution: Bicyclo[1.1.0]butan-1-ylmethyl chloride or bromide.

Scientific Research Applications

Bicyclo[1.1.0]butan-1-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[1.1.0]butan-1-ylmethanol involves the release of strain energy upon reaction. The highly strained bicyclic structure can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methanol group, which adds a functional handle for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1-bicyclo[1.1.0]butanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-3-5-1-4(5)2-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJQJCTRJWABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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